Topoisomerase I Inhibition: A 100-Fold Reduction in Potency Relative to SN-38
RPR121056 (APC) is a drastically less potent topoisomerase I inhibitor compared to the active metabolite SN-38. Pharmacological reviews state that APC is 100-fold less active than SN-38 as a topoisomerase I inhibitor [1]. This contrasts with other oxidative metabolites like NPC, which are less well-characterized in terms of this specific potency ratio.
| Evidence Dimension | Relative Topoisomerase I Inhibitory Activity |
|---|---|
| Target Compound Data | 100-fold less active than SN-38 |
| Comparator Or Baseline | SN-38 (active metabolite of irinotecan) |
| Quantified Difference | APC is 100-fold less active |
| Conditions | In vitro topoisomerase I inhibition assay |
Why This Matters
This stark potency difference confirms that APC is an inactivating shunt metabolite, making it essential for studies modeling irinotecan's detoxification pathways or for use as a negative control in topoisomerase I assays.
- [1] DrugBank. Pharmacology of irinotecan. Accessed 2026. View Source
